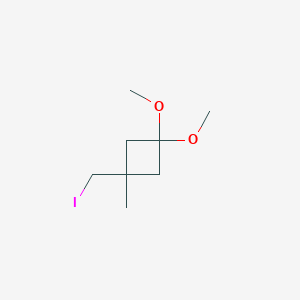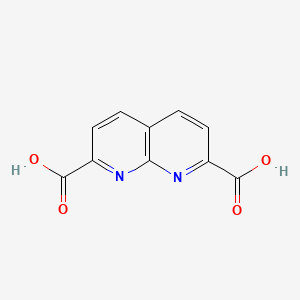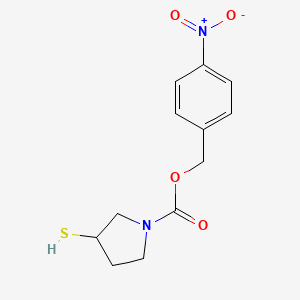
1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with an iodomethyl group and two methoxy groups
Métodos De Preparación
The synthesis of 1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethoxy-1-methylcyclobutane with iodomethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with an iodomethyl group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane undergoes various chemical reactions, including:
Reduction: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like periodic acid and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving radical reactions and cycloaddition reactions.
Biology: The compound can be used as a precursor for radiolabeled compounds in biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane involves its ability to undergo various chemical transformations. The iodomethyl group is particularly reactive, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparación Con Compuestos Similares
1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane can be compared with other similar compounds, such as:
1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane: Similar in structure but with a bromomethyl group instead of an iodomethyl group. The reactivity and applications may differ due to the different halogen atom.
1-(Chloromethyl)-3,3-dimethoxy-1-methylcyclobutane: Another similar compound with a chloromethyl group. The chemical properties and reactivity can vary significantly from the iodomethyl derivative.
Propiedades
Fórmula molecular |
C8H15IO2 |
|---|---|
Peso molecular |
270.11 g/mol |
Nombre IUPAC |
1-(iodomethyl)-3,3-dimethoxy-1-methylcyclobutane |
InChI |
InChI=1S/C8H15IO2/c1-7(6-9)4-8(5-7,10-2)11-3/h4-6H2,1-3H3 |
Clave InChI |
COBLMJGDEOKFAI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)(OC)OC)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12280882.png)
![Ethyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B12280884.png)



![3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12280898.png)
![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B12280900.png)

![(1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethyl-2-bicyclo[2.2.2]octa-2,5-diene](/img/structure/B12280930.png)
![3-(4-Methoxyphenyl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one](/img/structure/B12280935.png)


![(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12280952.png)
